molecular formula C9H10N2O5 B1262343 2-Nitrotyrosine

2-Nitrotyrosine

Cat. No. B1262343
M. Wt: 226.19 g/mol
InChI Key: RCZUDMZUWULMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitrotyrosine is a non-proteinogenic alpha-amino acid that is tyrosine substituted by a nitro group at position 2. It is a nitrotyrosine and a member of 3-nitrophenols.

Scientific Research Applications

Marker of Oxidative Stress

  • Role in Inflammation : Nitrotyrosine acts as a marker of post-translational modification by nitrogen monoxide-derived oxidants like peroxynitrite, playing a significant role in various inflammatory models (Brennan et al., 2002).

  • Association with Breast Cancer : It's been found in human breast cancer samples, where higher levels correlate with increased microvascular density, indicating a possible link between inflammation and cancer progression (Samoszuk et al., 2002).

Analytical Techniques

  • Detection in Biological Samples : Various methods have been developed for detecting nitrotyrosine, such as antibody-free detection techniques, offering insights into diseases like inflammatory bowel disease and cancer (Wisastra et al., 2011).

  • Quantification in Plasma : Advanced chromatography/mass spectrometry methods allow for the quantification of nitrotyrosine in human plasma, enhancing our understanding of its role in various diseases (Frost et al., 2000).

Role in Immune Responses

  • Immunogenicity : Research shows that autologous proteins containing nitrotyrosine can be immunogenic, leading to robust immune responses, which has implications for understanding autoimmune diseases (Birnboim et al., 2003).

Biomarker for Diseases

  • Biomarker in Cardiovascular Diseases : Elevated levels of nitrotyrosine autoantibodies have been linked to cardiovascular diseases, suggesting its role as a biomarker in these conditions (Daiber & Münzel, 2012).

  • Carcinogenesis and Other Pathologies : Nitrotyrosine is closely related to carcinogenesis, inflammation, and other major diseases, serving as a potential biomarker and target for early prognosis (Naseer et al., 2021).

  • Inflammation-Associated DNA Damage : Studies suggest that nitrotyrosine-induced DNA damage contributes to inflammation-associated carcinogenesis, highlighting its role in cancer development (Murata & Kawanishi, 2004).

properties

Product Name

2-Nitrotyrosine

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)3-5-1-2-6(12)4-8(5)11(15)16/h1-2,4,7,12H,3,10H2,(H,13,14)

InChI Key

RCZUDMZUWULMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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